molecular formula C11H11NOS B1298018 4-[(Thiophen-2-ylmethyl)-amino]-phenol CAS No. 3139-28-4

4-[(Thiophen-2-ylmethyl)-amino]-phenol

Cat. No.: B1298018
CAS No.: 3139-28-4
M. Wt: 205.28 g/mol
InChI Key: RCGVPMFFTDNWMF-UHFFFAOYSA-N
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Description

4-[(Thiophen-2-ylmethyl)-amino]-phenol is an organic compound that features a phenol group substituted with a thiophen-2-ylmethyl-amino group. This compound is of interest due to its unique chemical structure, which combines the properties of phenols and thiophenes, making it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Thiophen-2-ylmethyl)-amino]-phenol typically involves the reaction of thiophen-2-ylmethylamine with 4-nitrophenol, followed by reduction of the nitro group to an amino group. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: Palladium on carbon (Pd/C) is frequently used as a catalyst for the reduction step.

    Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(Thiophen-2-ylmethyl)-amino]-phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be further reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated phenols.

Scientific Research Applications

4-[(Thiophen-2-ylmethyl)-amino]-phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-[(Thiophen-2-ylmethyl)-amino]-phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the thiophene moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid
  • 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Uniqueness

4-[(Thiophen-2-ylmethyl)-amino]-phenol is unique due to its combination of a phenol group and a thiophene moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-(thiophen-2-ylmethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c13-10-5-3-9(4-6-10)12-8-11-2-1-7-14-11/h1-7,12-13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGVPMFFTDNWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354340
Record name 4-[(Thiophen-2-ylmethyl)-amino]-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3139-28-4
Record name 4-[(Thiophen-2-ylmethyl)-amino]-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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